molecular formula C10H14F3NO3 B14585455 Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate CAS No. 61274-27-9

Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate

Katalognummer: B14585455
CAS-Nummer: 61274-27-9
Molekulargewicht: 253.22 g/mol
InChI-Schlüssel: WNPMJNABCJLRRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H14F3NO3 and a molecular weight of 253.22 g/mol . This compound is known for its unique structure, which includes a trifluoroacetamido group attached to a cyclohexane ring, making it a valuable entity in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a base, followed by esterification with methanol . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroacetamido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity . These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate stands out due to its specific trifluoroacetamido group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and precise chemical transformations .

Eigenschaften

CAS-Nummer

61274-27-9

Molekularformel

C10H14F3NO3

Molekulargewicht

253.22 g/mol

IUPAC-Name

methyl 1-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylate

InChI

InChI=1S/C10H14F3NO3/c1-17-8(16)9(5-3-2-4-6-9)14-7(15)10(11,12)13/h2-6H2,1H3,(H,14,15)

InChI-Schlüssel

WNPMJNABCJLRRE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(CCCCC1)NC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.